molecular formula C14H13F3N2O B2821727 4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline CAS No. 1397224-84-8

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline

Cat. No.: B2821727
CAS No.: 1397224-84-8
M. Wt: 282.266
InChI Key: JHBNAGACQUMHCJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline is an organic compound with a complex structure that includes a methoxy group, a pyridinylmethyl group, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a methoxy group is introduced to the aniline ring. This is followed by the introduction of the pyridin-3-ylmethyl group through a coupling reaction, often using a palladium catalyst. The trifluoromethyl group is then introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The methoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The pyridin-3-ylmethyl group can interact with enzyme active sites or receptor binding sites, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline
  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)aniline
  • 4-Methoxy-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)aniline

Uniqueness

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-20-13-5-4-11(7-12(13)14(15,16)17)19-9-10-3-2-6-18-8-10/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBNAGACQUMHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CN=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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